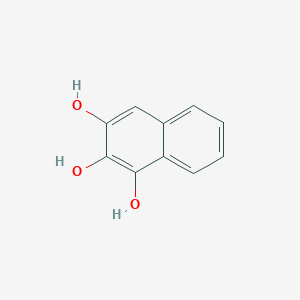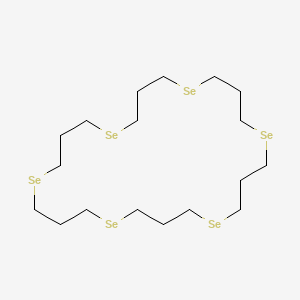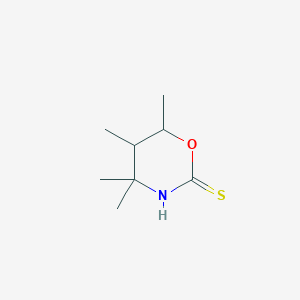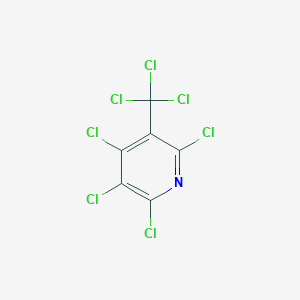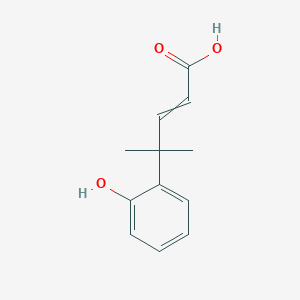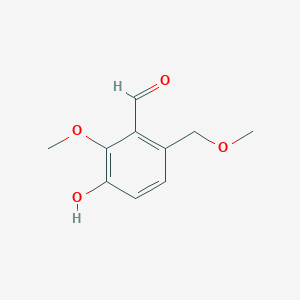
3-Hydroxy-2-methoxy-6-(methoxymethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-methoxy-6-(methoxymethyl)benzaldehyde is an organic compound with the molecular formula C10H12O4 It is a derivative of benzaldehyde, featuring hydroxyl, methoxy, and methoxymethyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methoxy-6-(methoxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the Perkin condensation reaction, where 3,4,5-trimethoxyphenylacetic acid reacts with 3-hydroxy-4-methoxybenzaldehyde, followed by decarboxylation of the intermediate cinnamic acid using copper and quinoline .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Perkin condensation reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2-methoxy-6-(methoxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-methoxy-6-(methoxymethyl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-methoxy-6-(methoxymethyl)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl and methoxy groups may also contribute to its biological activity by participating in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin): Similar structure but lacks the methoxymethyl group.
3-Hydroxy-4-methoxybenzaldehyde: Similar structure but differs in the position of the hydroxyl and methoxy groups.
Uniqueness
3-Hydroxy-2-methoxy-6-(methoxymethyl)benzaldehyde is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions compared to other similar compounds. This structural difference may result in distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
115319-76-1 |
|---|---|
Fórmula molecular |
C10H12O4 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
3-hydroxy-2-methoxy-6-(methoxymethyl)benzaldehyde |
InChI |
InChI=1S/C10H12O4/c1-13-6-7-3-4-9(12)10(14-2)8(7)5-11/h3-5,12H,6H2,1-2H3 |
Clave InChI |
SXPFIFUYWIGWNK-UHFFFAOYSA-N |
SMILES canónico |
COCC1=C(C(=C(C=C1)O)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


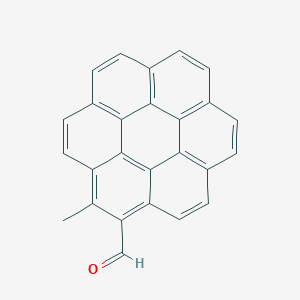
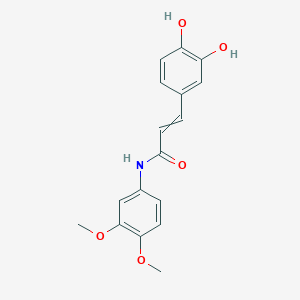

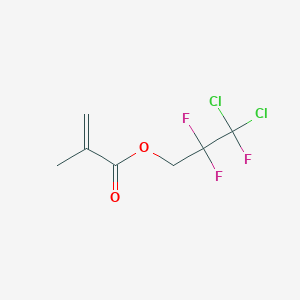
![1,1'-Sulfanediylbis[2,6-bis(bromomethyl)benzene]](/img/structure/B14305703.png)

